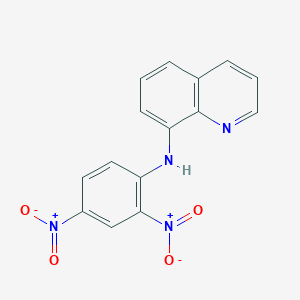
N-(2,4-dinitrophenyl)quinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dinitrophenyl)quinolin-8-amine: is a compound that combines the structural features of both quinoline and dinitrophenyl groups. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, while the dinitrophenyl group is known for its electron-withdrawing properties, making it useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dinitrophenyl)quinolin-8-amine typically involves the reaction of 8-aminoquinoline with 2,4-dinitrochlorobenzene under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The compound can participate in various substitution reactions, especially at the quinoline ring, where electrophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: N-(2,4-diaminophenyl)quinolin-8-amine.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
Chemistry: N-(2,4-dinitrophenyl)quinolin-8-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving nitroreductases. The reduction of the nitro groups can be monitored to understand enzyme kinetics and mechanisms.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The quinoline moiety is known for its pharmacological activities, and the dinitrophenyl group can enhance the compound’s reactivity and binding affinity to biological targets.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-(2,4-dinitrophenyl)quinolin-8-amine involves its interaction with molecular targets through its quinoline and dinitrophenyl groups. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications. The dinitrophenyl group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.
相似化合物的比较
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
8-Aminoquinoline: A precursor in the synthesis of N-(2,4-dinitrophenyl)quinolin-8-amine and other derivatives.
Uniqueness: this compound is unique due to the combination of the quinoline and dinitrophenyl groups, which impart distinct chemical and biological properties
属性
IUPAC Name |
N-(2,4-dinitrophenyl)quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4/c20-18(21)11-6-7-12(14(9-11)19(22)23)17-13-5-1-3-10-4-2-8-16-15(10)13/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNRNLSCJMSJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-dichloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5072434.png)
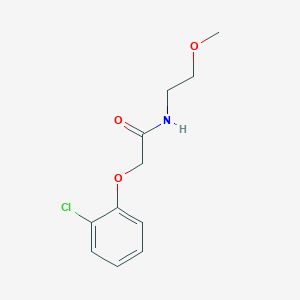
![N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B5072438.png)
![1',3',5'-triphenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5072453.png)
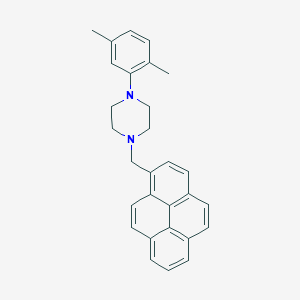
![(5E)-1-(2-METHOXYPHENYL)-5-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5072459.png)
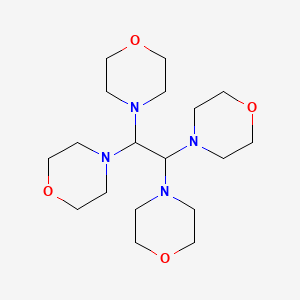
![N-(3,5-dichlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5072468.png)
![2,4-dimethyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5072469.png)

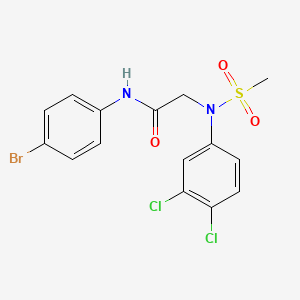
![N-isopropyl-6-methyl-5-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5072498.png)
![(6Z)-6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5072505.png)

